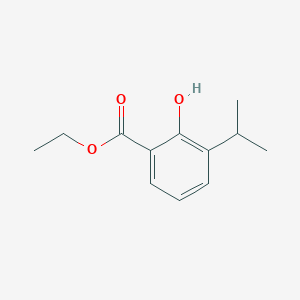
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a versatile scaffold for the development of biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-cyanoacetamide derivative with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . This method allows for the efficient construction of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions. This ensures the purity and consistency required for its use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents to the pyrrolidine ring, affecting its activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like 1,4-dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .
Aplicaciones Científicas De Investigación
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enantioselective proteins, influencing various biological pathways. This interaction can lead to changes in the activity of enzymes or receptors, resulting in the compound’s pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide is unique due to its specific structure, which combines the pyrrolidine ring with a cyclopentanecarboxamide moiety. This combination enhances its pharmacological properties and makes it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
N-ethyl-N-pyrrolidin-3-ylcyclopentanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c1-2-14(11-7-8-13-9-11)12(15)10-5-3-4-6-10/h10-11,13H,2-9H2,1H3 |
Clave InChI |
CGEVHNBSFVDGDR-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCNC1)C(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



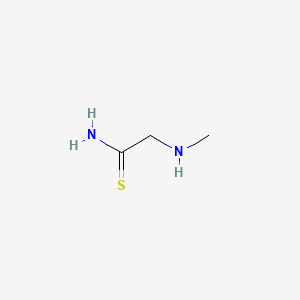

![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)
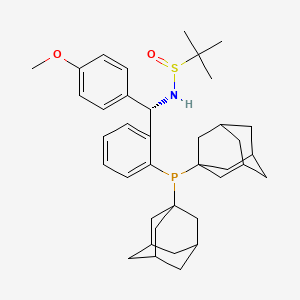

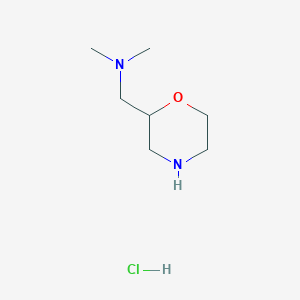

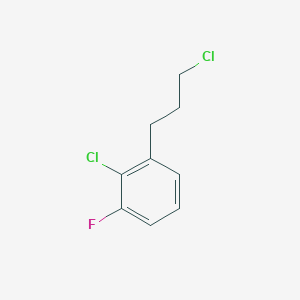

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)


